

An In-depth Technical Guide to m-PEG5-phosphonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG5-phosphonic acid*

Cat. No.: B609272

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-pentaethylene glycol-phosphonic acid (**m-PEG5-phosphonic acid**), a heterobifunctional linker molecule of significant interest in materials science, biotechnology, and pharmaceutical development. Its unique structure, combining a hydrophilic polyethylene glycol (PEG) chain with a high-affinity phosphonic acid anchor group, enables a wide range of applications, particularly in surface modification and targeted drug delivery.

Core Concepts and Chemical Properties

m-PEG5-phosphonic acid is a functionalized PEG compound featuring a methoxy-terminated PEG chain of five ethylene glycol units and a terminal phosphonic acid group (-PO₃H₂). The PEG component confers hydrophilicity, biocompatibility, and "stealth" properties that can reduce immune system recognition and prolong circulation time *in vivo*.^{[1][2]} The phosphonic acid group serves as a robust anchor to various metal and metal oxide surfaces.^[3]

The key attributes of **m-PEG5-phosphonic acid** stem from this dual functionality:

- **Hydrophilicity:** The PEG chain significantly increases the aqueous solubility of the molecule and any material it is attached to.^{[4][5]}
- **Surface Reactivity:** The phosphonic acid moiety forms strong, stable bonds with metal oxides such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), silica (SiO₂), and zinc oxide (ZnO).

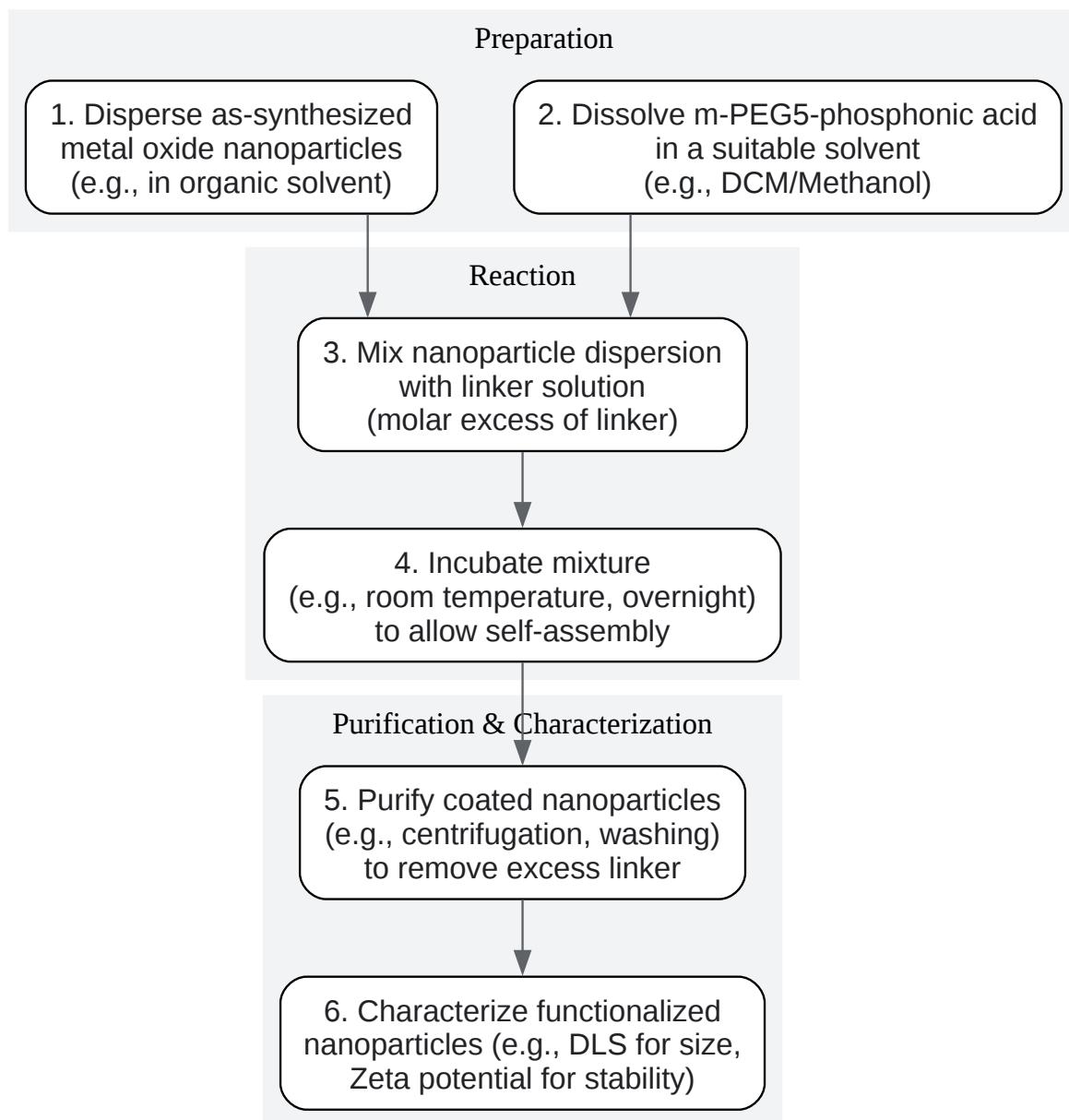
[1][3][6] This interaction is often described as a multidentate chelation or covalent bond formation (M-O-P) through condensation reactions with surface hydroxyl groups.[6][7]

- Biocompatibility: PEGylation, the process of attaching PEG chains to surfaces or molecules, is a well-established strategy to enhance biocompatibility, reduce non-specific protein adsorption, and prevent aggregation of nanoparticles.[1][6]
- Stealth Properties: In drug delivery, the PEG chain creates a hydrated layer that shields nanoparticles or drug conjugates from opsonization and clearance by the reticuloendothelial system (RES), extending their circulation time.[2]

Quantitative Data and Physical Properties

The following table summarizes the key chemical and physical properties of **m-PEG5-phosphonic acid**, compiled from various suppliers.

Property	Value	Source(s)
Chemical Formula	C ₁₁ H ₂₅ O ₈ P	[1][8]
Molecular Weight	316.29 g/mol	[1][5][8][9]
CAS Number	1807512-39-5	[1][8]
Appearance	Solid Powder or semi-solid	[8][10]
Purity	≥95% to ≥98%	[1][8][9]
Solubility	Soluble in DMSO and water	[8][10]
Storage	-20°C or 4-8°C, desiccated	[5][10]

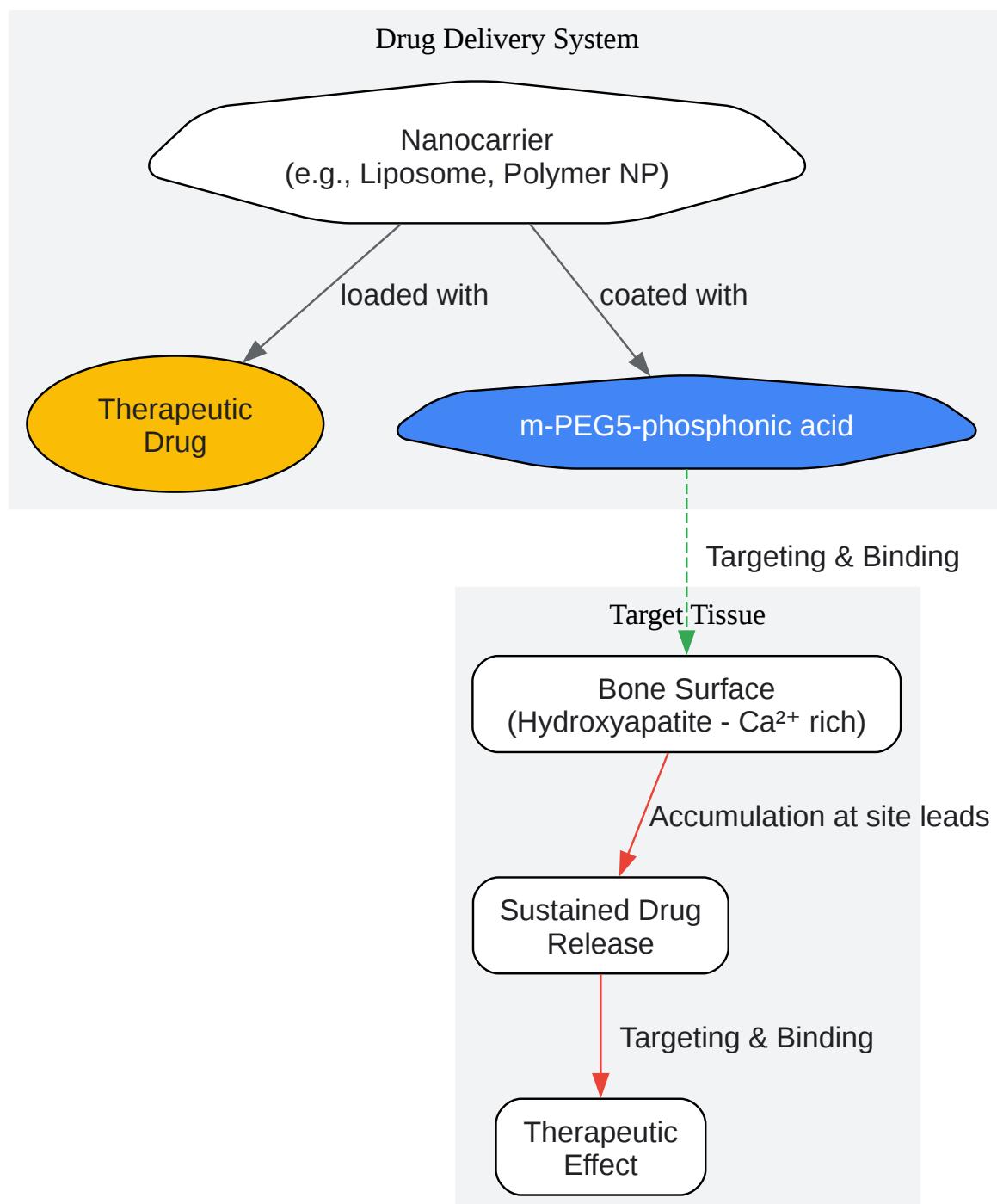

Key Applications and Experimental Workflows

m-PEG5-phosphonic acid is a versatile tool used in several advanced applications. Its primary functions are as a surface modifier and a linker in bioconjugation and drug delivery systems.

A major application is the surface functionalization of metal oxide nanoparticles and biomedical implants.[1][9] The phosphonic acid group provides a strong anchor to the surface, while the

PEG chain provides a hydrophilic, biocompatible, and anti-fouling coating.[3][6] This modification is crucial for improving the colloidal stability and dispersion of nanoparticles in aqueous and biological media, preventing aggregation, and reducing non-specific protein binding.[1][6]

Experimental Workflow: Nanoparticle Surface Modification This workflow outlines the general procedure for coating metal oxide nanoparticles with **m-PEG5-phosphonic acid**.

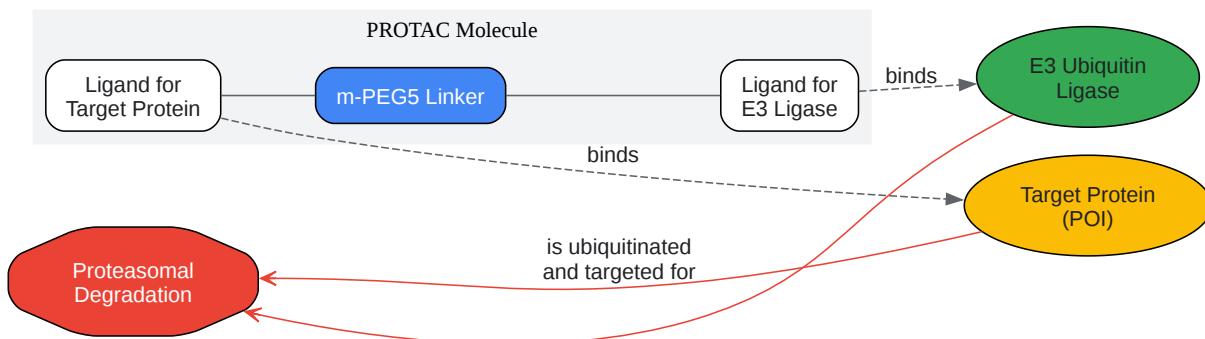

[Click to download full resolution via product page](#)

Workflow for nanoparticle surface functionalization.

The strong affinity of the phosphonic acid group for calcium ions makes it an excellent targeting ligand for bone mineral, specifically hydroxyapatite.[2][9] By conjugating drugs to **m-PEG5-phosphonic acid** or using it to coat drug-loaded nanocarriers, therapeutic agents can be

selectively delivered to bone tissues.[2][9] This approach enhances local drug concentration, increases therapeutic efficacy for diseases like osteoporosis or bone metastases, and minimizes systemic side effects.[2][9]

Signaling Pathway: Bone Targeting Mechanism The diagram below illustrates the principle of using a phosphonic acid-PEG-functionalized nanocarrier for targeted drug delivery to bone.



[Click to download full resolution via product page](#)

Mechanism of bone-targeted drug delivery.

m-PEG5-phosphonic acid is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[8][11][12]} PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.^[8] The PEG linker component provides the necessary spatial separation between the two ligands and improves the solubility and pharmacokinetic properties of the resulting PROTAC molecule.^[4]

Logical Relationship: PROTAC Function This diagram shows the fundamental components and mechanism of action for a PROTAC molecule.

[Click to download full resolution via product page](#)

Role of a PEG linker in a PROTAC's mechanism.

Experimental Protocols: A General Overview

Detailed experimental protocols are highly specific to the application. However, this section provides a generalized methodology for a common use case: the surface modification of metal oxide nanoparticles. This protocol is based on principles described in the literature for similar phosphonic acid-based modifications.^[6]

Objective: To create a stable, hydrophilic coating on metal oxide nanoparticles using **m-PEG5-phosphonic acid** to improve colloidal stability.

Materials:

- As-synthesized metal oxide nanoparticles (e.g., TiO₂, ZnO, iron oxide).
- **m-PEG5-phosphonic acid.**
- Anhydrous solvents (e.g., Dichloromethane (DCM), methanol, toluene).
- Deionized water or appropriate buffer (e.g., PBS).
- Centrifuge and tubes.
- Sonicator.

Protocol:

- Nanoparticle Preparation: Disperse the nanoparticles in a suitable solvent. If synthesized in an organic phase, a concentration of 1-5 mg/mL is typical. Ensure a homogenous dispersion, using sonication if necessary.[6]
- Ligand Solution Preparation: Dissolve **m-PEG5-phosphonic acid** in a compatible anhydrous solvent or a solvent mixture (e.g., 7:3 v/v DCM:methanol). The amount should be calculated to be in molar excess relative to the estimated binding sites on the nanoparticles to ensure complete surface coverage.[6]
- Reaction/Self-Assembly: Add the ligand solution to the nanoparticle dispersion while stirring. Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature. This process allows for the self-assembly of the phosphonic acid molecules onto the nanoparticle surface.
- Purification: After incubation, the functionalized nanoparticles must be purified to remove unbound **m-PEG5-phosphonic acid**. This is typically achieved through repeated cycles of centrifugation, removal of the supernatant, and redispersion of the nanoparticle pellet in a fresh solvent (e.g., ethanol, then water).
- Final Dispersion: After the final wash, disperse the purified, coated nanoparticles in the desired aqueous medium (e.g., deionized water or PBS).

- Characterization:
 - Confirm Coating: Use techniques like Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS) to confirm the presence of the phosphonic acid-PEG layer on the surface.
 - Assess Stability: Measure the hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS). A decrease in size or polydispersity index compared to uncoated particles in an aqueous buffer indicates improved dispersion.[6]
 - Measure Surface Charge: Determine the Zeta potential. A significant shift in the zeta potential value post-modification confirms successful surface coating and is an indicator of colloidal stability.[6]

Conclusion

m-PEG5-phosphonic acid is a powerful and versatile molecule for researchers in drug development and materials science. Its well-defined structure allows for the creation of highly stable, biocompatible, and functional surfaces. From improving the stability of nanomaterials to enabling the targeted delivery of therapeutics to bone and serving as a critical component in PROTAC design, its applications are both significant and expanding. The methodologies for its use are straightforward, relying on robust self-assembly and phosphonate chemistry, making it an accessible tool for advanced research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. m-PEG5-phosphonic acid, CAS 1807512-39-5 | AxisPharm [axispharm.com]
2. benchchem.com [benchchem.com]
3. precisepeg.com [precisepeg.com]
4. m-PEG5-phosphonic acid | 1807512-39-5 [amp.chemicalbook.com]

- 5. m-PEG5-phosphonic acid, 1807512-39-5 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. xcessbio.com [xcessbio.com]
- 9. M-PEG-phosphonic acid | AxisPharm [axispharm.com]
- 10. nanocs.net [nanocs.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ptc.bocsci.com [ptc.bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG5-phosphonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609272#m-peg5-phosphonic-acid-literature-review\]](https://www.benchchem.com/product/b609272#m-peg5-phosphonic-acid-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com